7-[(4-fluorophenyl)methyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(4-fluorophenyl)methyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with potential applications in various scientific fields. Its structure includes a purine core, which is a common scaffold in many biologically active molecules, and functional groups that may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorophenyl)methyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Hydroxypropyl Group: This can be achieved through an alkylation reaction using a hydroxypropyl halide.
Final Modifications: Additional steps may include protection and deprotection of functional groups, purification, and crystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The fluorophenyl group can be reduced under specific conditions to remove the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated aromatic compounds.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Signal Transduction: Potential use in studying cellular signaling pathways due to its structural similarity to natural purines.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Employed as a standard or reference compound in various analytical techniques.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The fluorophenyl and hydroxypropyl groups can enhance binding affinity and specificity, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A natural purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
7-[(4-fluorophenyl)methyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties not found in the aforementioned compounds. Its fluorophenyl group, for instance, can significantly alter its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H20FN5O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20FN5O3/c1-21-14-13(15(25)22(2)17(21)26)23(16(20-14)19-8-3-9-24)10-11-4-6-12(18)7-5-11/h4-7,24H,3,8-10H2,1-2H3,(H,19,20) |
InChI Key |
DDEJTTNTNKTQOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCO)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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